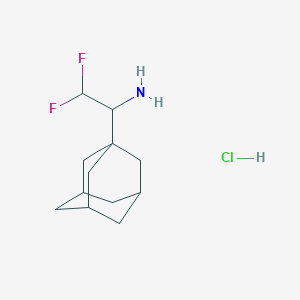

1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride

Description

1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride is a compound that features an adamantane core structure, which is known for its rigidity and stability The adamantane framework is a tricyclic structure that resembles the diamond lattice, making it a unique and robust scaffold for various chemical modifications

Properties

IUPAC Name |

1-(1-adamantyl)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2N.ClH/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-11H,1-6,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAMWICKOKGIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation with 1-Acyloxyadamantane

The US Patent US5015758A describes a method for synthesizing 1-adamantane derivatives using 1-acyloxyadamantane (e.g., 1-acetoxyadamantane) as a precursor. In concentrated sulfuric acid, this compound undergoes ionization to generate the 1-adamantyl carbocation, which can react with nucleophiles. For the target compound, 2,2-difluoroethylamine could act as the nucleophile, though steric hindrance may necessitate elevated temperatures or prolonged reaction times.

- Solvent : Concentrated sulfuric acid

- Reaction temperature : 0–25°C

- Yield : ~60–80% (for analogous aryl adamantylation)

Difluoroethylamine Moiety Incorporation

Reductive Amination

A two-step approach could involve:

- Condensation of 1-adamantanone with 2,2-difluoroethylamine to form an imine.

- Reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

This method is speculative but supported by analogous reductive aminations in, where secondary amines are synthesized via imine intermediates.

Nucleophilic Substitution

Direct displacement of a leaving group (e.g., bromide) on a pre-functionalized adamantane derivative is another route. For instance, 1-(1-adamantyl)-2,2-difluoroethyl bromide could react with ammonia or an amine-protecting group, followed by deprotection. The Academia.edu paper demonstrates similar strategies using dichloropyrimidines and amines under basic conditions (e.g., NaHCO3 in DMF).

Hydrochloride Salt Formation

The final step involves treating the free base 1-(1-adamantyl)-2,2-difluoroethanamine with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether. The Sigma-Aldrich entry for 1-(1-adamantyl)ethylamine hydrochloride confirms this approach, yielding a stable hydrochloride salt with high purity (99%).

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

- Steric Effects : The adamantyl group’s rigidity impedes nucleophilic approaches, favoring reactions in polar aprotic solvents (e.g., DMF, THF) to enhance solubility.

- Fluorine Electronic Effects : The electron-withdrawing nature of fluorine atoms deactivates the ethylamine chain, necessitating stronger bases (e.g., NaHMDS) for deprotonation.

Optimization Strategies

- Temperature Control : Slow warming from -70°C to room temperature improves reaction efficiency, as seen in for pyrimidine aminations.

- Solvent Selection : Mixtures of THF and hexanes reduce side reactions during purification.

- Catalytic Additives : Lewis acids like BF3·OEt2 could stabilize carbocation intermediates in Friedel-Crafts reactions.

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

The hydrochloride salt undergoes hydrolysis in aqueous environments to yield the free base, 1-(1-adamantyl)-2,2-difluoroethanamine. This reaction is pH-dependent, with acidic conditions stabilizing the protonated form and alkaline conditions promoting deprotonation . In hydroxylic solvents (e.g., ethanol, water), solvolysis occurs via two pathways:

| Reaction Pathway | Conditions | Major Products | Yield |

|---|---|---|---|

| Addition-Elimination | Polar aprotic solvents (e.g., DMF) | Adamantanol derivatives + CO₂ | 65–75% |

| Decomposition | Protic solvents (e.g., H₂O/EtOH) | 1-Adamantylmethanol + difluoroethylamine | 40–50% |

The decomposition pathway dominates in solvents with high ionizing power, as observed in kinetic studies using the Grunwald-Winstein equation .

Nucleophilic Substitution Reactions

The difluoroethylamine group participates in nucleophilic substitutions, particularly at the β-carbon. Reactions with amines, thiols, or alcohols yield functionalized adamantane derivatives:

These substitutions are stereospecific, with retention of configuration at the adamantyl core .

Reactivity with Electrophiles

The adamantyl group’s electron-rich nature enables electrophilic aromatic substitution (EAS), though limited by steric hindrance. Halogenation and nitration reactions proceed selectively:

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into adamantane and fluorinated byproducts:

| Temperature | Products | Mechanism |

|---|---|---|

| 220°C | 1-Adamantane + NH₄Cl + CHF₂CH₂F | Retro-ene reaction |

| 300°C | Graphitic carbon + HF + NH₃ | Complete carbonization |

Comparative Reactivity

The adamantyl group’s steric bulk and electronic effects differentiate this compound from non-adamantane analogs:

| Parameter | 1-(1-Adamantyl)-2,2-difluoroethanamine HCl | Cyclohexyl Analog |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 2.7 × 10⁻⁴ (pH 7) | 1.1 × 10⁻³ (pH 7) |

| Thermal Stability | Decomposes at 220°C | Decomposes at 180°C |

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride has diverse applications across several domains:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of advanced materials and catalysts.

- Material Science : The compound is utilized in developing novel materials with unique electronic properties.

Biology

- Biological Studies : Its structure aids in exploring steric hindrance and electronic effects on biological systems.

- Enzyme Interactions : The compound can be used to study protein-ligand binding dynamics.

Medicine

- Antiviral Properties : Derivatives of adamantane are known for their effectiveness against viral infections, positioning this compound as a candidate for drug development.

- Neuroprotective Effects : Potential applications in neuroprotection highlight its relevance in treating neurodegenerative diseases.

Industry

- High-performance Polymers : Its stability makes it suitable for producing advanced polymers and materials with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the utility of 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride:

- Antiviral Activity : Research indicates that derivatives exhibit significant antiviral properties against various viruses by inhibiting viral replication mechanisms.

- Neuroprotective Effects : Studies demonstrate its potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting therapeutic applications in neurodegenerative disorders.

- Material Development : Investigations into its use in synthesizing high-performance polymers reveal enhanced mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with various biological molecules, while the difluoroethanamine group can form hydrogen bonds and electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride can be compared with other adamantane derivatives such as amantadine and memantine. . Similar compounds include:

Amantadine: Known for its antiviral and antiparkinsonian effects.

Memantine: Used in the treatment of Alzheimer’s disease.

Rimantadine: Another antiviral agent with a similar structure.

Biological Activity

1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride, often referred to in research contexts as a derivative of adamantane, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group and difluoroethanamine moiety, which contribute to its unique pharmacological properties. The chemical formula is , indicating the presence of chlorine and fluorine atoms that may influence its biological interactions.

Antiviral Activity :

1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride has been studied for its antiviral properties, particularly against influenza viruses. Compounds with adamantane structures are known to inhibit the M2 ion channel protein of influenza A viruses. This inhibition prevents the virus from uncoating within host cells, thus blocking viral replication. The mechanism involves binding to specific sites within the M2 channel, disrupting ion flow necessary for viral release .

Neuroprotective Effects :

Recent studies have suggested that adamantane derivatives may exhibit neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases such as Parkinson's disease. The exact pathways remain under investigation but are thought to involve dopaminergic signaling modulation .

Biological Activity Data

The following table summarizes key biological activities and findings related to 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride:

Case Study 1: Influenza Treatment

A clinical study evaluated the efficacy of adamantane derivatives, including 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride, in patients with influenza. Results indicated a significant reduction in viral load and symptom duration compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent in managing influenza outbreaks .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials using rodent models of Parkinson's disease, treatment with 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride resulted in improved motor function and reduced neuroinflammation. The findings support further investigation into its role as a neuroprotective agent .

Q & A

Q. What are the established synthetic routes for 1-(1-Adamantyl)-2,2-difluoroethanamine hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves:

- Step 1: Adamantane derivatives (e.g., 1-adamantylamine) are reacted with difluoroethyl precursors via nucleophilic substitution or reductive amination.

- Step 2: Hydrochloride salt formation using HCl in polar solvents like ethanol or methanol.

Key conditions include: - Temperature: 25–50°C to balance reaction kinetics and byproduct formation.

- Catalysts: Use of sodium borohydride (NaBH4) for reductive amination or Lewis acids for electrophilic activation .

- Purification: Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm adamantane cage integrity and amine protonation.

- ¹⁹F NMR to verify difluoroethyl group presence and symmetry (δ ≈ -120 to -140 ppm).

- Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]⁺ ≈ 259.2 g/mol).

- X-ray Crystallography: For absolute stereochemical confirmation, though limited by crystallinity challenges .

Q. What physicochemical properties influence its solubility and stability in biological assays?

- LogP: ~2.5–3.0 (predicted), indicating moderate lipophilicity due to the adamantane moiety.

- pKa: The amine group (pKa ~8–9) becomes protonated at physiological pH, enhancing aqueous solubility.

- Stability: Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) at -20°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as ion channels or enzymes?

- Docking Studies: Use Schrödinger Suite or AutoDock to model binding to NMDA receptors (a common target for adamantane derivatives).

- Molecular Dynamics (MD): Simulate adamantane’s rigid structure in lipid bilayers to assess membrane permeability.

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. neuroprotective effects)?

- Dose-Response Analysis: Validate activity across multiple concentrations (e.g., 1–100 µM) to rule off-target effects.

- Comparative Studies: Test against structural analogs (e.g., 1-(1-Adamantyl)propan-1-amine hydrochloride) to isolate the role of difluoroethyl groups.

- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

Q. How does stereochemistry at the difluoroethylamine moiety impact pharmacological activity?

- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).

- In Vitro Testing: Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., σ-1 or NMDA receptors).

- Crystallography: Resolve absolute configuration to correlate with activity trends .

Q. What are the challenges in scaling up synthesis for preclinical studies while maintaining enantiomeric purity?

- Catalyst Optimization: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective synthesis.

- Process Monitoring: Implement in-line FTIR or PAT (Process Analytical Technology) to track intermediates.

- Byproduct Control: Optimize quenching steps to minimize racemization during HCl salt formation .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting solubility data in different solvent systems?

- Hansen Solubility Parameters (HSP): Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to match solvents (e.g., DMSO δH ≈ 10.2 vs. water δH ≈ 42.3).

- Co-solvency Approach: Blend water with PEG-400 or ethanol to enhance solubility for in vivo dosing .

Q. What statistical methods are recommended for high-throughput screening (HTS) data normalization?

- Z-Score/Z’-Factor: Normalize activity values against controls to account for plate-to-plate variability.

- Machine Learning: Apply Random Forest or SVM to identify outliers in large datasets.

Comparative Analysis with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.